Ethyl 4-(3,4-difluoro-phenoxy)butanoate
Description
Overview of Phenoxybutanoate Esters in Chemical Synthesis and Biological Chemistry
Phenoxybutanoate esters are derivatives of butyric acid and phenol (B47542), linked by an ether and an ester functional group. In chemical synthesis, these esters can serve as versatile intermediates. The ester group can be hydrolyzed to a carboxylic acid, which can then participate in a variety of other reactions. nih.gov The ether linkage is generally stable, allowing for modifications at other parts of the molecule. The synthesis of esters is a fundamental reaction in organic chemistry, often achieved through methods like Fischer esterification, which involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. researchgate.netpdx.edu
From a biological chemistry perspective, the phenoxybutanoate scaffold is found in various biologically active molecules. For instance, certain phenoxy derivatives have been investigated for their potential as herbicides and pharmaceuticals. The structural similarity of some phenoxy compounds to natural substrates allows them to interact with biological targets such as enzymes and receptors.
Rationale for the Academic Investigation of Ethyl 4-(3,4-difluoro-phenoxy)butanoate
The specific academic interest in this compound stems primarily from the presence and positioning of the two fluorine atoms on the aromatic ring. The incorporation of fluorine into organic molecules is a well-established strategy in medicinal chemistry and materials science for modulating their physicochemical and biological properties. nih.gov Fluorine is the most electronegative element and can significantly alter a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. nih.gov
The 3,4-difluoro substitution pattern is of particular interest. Compounds containing the 3,4-difluoroaniline (B56902) moiety, for example, are utilized as intermediates in the synthesis of pharmaceuticals. google.com This suggests that the 3,4-difluorophenoxy group in this compound may confer desirable properties for biological applications. Research into fluorinated compounds is often driven by the quest for new therapeutic agents with improved efficacy and pharmacokinetic profiles. For instance, the introduction of fluorine has been shown to enhance the biological activity of various compounds, including potential anti-HCV agents. nih.gov
Scope and Objectives of Scholarly Research on this compound
The scholarly research on this compound, while not extensively published in dedicated papers, can be understood through the broader objectives of research on novel fluorinated esters. A primary objective is the development of efficient and scalable synthetic routes to produce these compounds. This includes the optimization of reaction conditions for methods like the Williamson ether synthesis to form the phenoxy ether linkage, followed by esterification.
A significant portion of the research would be directed towards the characterization of the compound's physicochemical properties. This includes determining its melting point, boiling point, solubility, and spectroscopic data, which are crucial for its identification and for predicting its behavior in various systems.
Furthermore, a key objective is the investigation of its potential biological activities. Based on the known activities of similar fluorinated phenoxy compounds, research would likely explore its potential as an antimicrobial, anticancer, or anti-inflammatory agent. nih.govmdpi.commdpi.com The design of such studies often involves screening the compound against a panel of biological targets to identify any significant interactions. The ultimate goal of such academic inquiry is to ascertain whether this compound or its derivatives could serve as lead compounds for the development of new drugs or other functional materials.
Interactive Data Tables
Properties
Molecular Formula |
C12H14F2O3 |
|---|---|
Molecular Weight |
244.23 g/mol |
IUPAC Name |
ethyl 4-(3,4-difluorophenoxy)butanoate |
InChI |
InChI=1S/C12H14F2O3/c1-2-16-12(15)4-3-7-17-9-5-6-10(13)11(14)8-9/h5-6,8H,2-4,7H2,1H3 |
InChI Key |
QIXVEOSSLHVANI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCOC1=CC(=C(C=C1)F)F |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for Ethyl 4 3,4 Difluoro Phenoxy Butanoate
Established Chemical Synthesis Routes for Ethyl 4-(3,4-difluoro-phenoxy)butanoate
The traditional synthesis of this compound is typically achieved through a convergent approach, relying on two primary reaction types: the formation of the ester and the construction of the ether linkage.
Esterification Reactions for Butanoate Formation
The ethyl butanoate moiety of the target molecule is commonly introduced via esterification of the corresponding carboxylic acid, 4-(3,4-difluorophenoxy)butanoic acid. The most prevalent method for this transformation is the Fischer-Speier esterification. This acid-catalyzed reaction involves heating the carboxylic acid with an excess of ethanol (B145695). A strong acid catalyst, such as sulfuric acid or tosic acid, is employed to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by ethanol. acs.org The reaction is reversible, and to drive the equilibrium towards the formation of the ester, water is typically removed as it is formed. acs.org
Table 1: Fischer-Speier Esterification of 4-(3,4-difluorophenoxy)butanoic acid
| Reactant | Reagent | Catalyst | Product |
|---|---|---|---|
| 4-(3,4-difluorophenoxy)butanoic acid | Ethanol | Sulfuric Acid (H₂SO₄) | This compound |
Phenoxy Etherification Approaches (e.g., Williamson Ether Synthesis)
The formation of the ether bond between the 3,4-difluorophenyl group and the butanoate chain is most classically accomplished through the Williamson ether synthesis. organic-chemistry.org This method involves the reaction of a sodium salt of a phenol (B47542) (a phenoxide) with an alkyl halide. researchgate.net In the context of synthesizing this compound, this translates to the reaction of 3,4-difluorophenol (B1294555) with an ethyl 4-halobutanoate, such as ethyl 4-bromobutanoate.
The first step of this process is the deprotonation of 3,4-difluorophenol with a strong base, such as sodium hydride, to form the more nucleophilic sodium 3,4-difluorophenoxide. chemicalbook.com This phenoxide then undergoes a nucleophilic substitution (SN2) reaction with ethyl 4-bromobutanoate, displacing the bromide leaving group to form the desired ether linkage. acs.org Aprotic polar solvents like dimethylformamide (DMF) are often used to facilitate this type of reaction. chemicalbook.comacs.org
Table 2: Williamson Ether Synthesis of this compound
| Phenol | Base | Alkyl Halide | Solvent | Product |
|---|---|---|---|---|
| 3,4-Difluorophenol | Sodium Hydride (NaH) | Ethyl 4-bromobutanoate | Dimethylformamide (DMF) | This compound |
Multi-Step Synthesis Pathways Involving Fluorinated Precursors
The synthesis of this compound can also be viewed from the perspective of a multi-step pathway where the key precursors are themselves synthesized. For instance, the required ethyl 4-bromobutanoate is not always commercially available and may need to be prepared. A common route to this precursor is the acid-catalyzed ring-opening of γ-butyrolactone with hydrogen bromide, followed by esterification with ethanol. google.com A one-step method has also been developed where γ-butyrolactone is treated with hydrogen bromide gas and then absolute ethanol to yield ethyl 4-bromobutanoate. google.com
Development of Novel and Optimized Synthetic Protocols
While traditional methods are robust, ongoing research focuses on developing more efficient, selective, and environmentally benign synthetic routes.
Catalytic Systems in the Synthesis of this compound
Modern catalytic systems offer alternatives to classical stoichiometric reactions. For the crucial C-O ether bond formation, palladium-catalyzed cross-coupling reactions have emerged as a powerful tool. organic-chemistry.orgrsc.org These methods, often referred to as Buchwald-Hartwig amination-type reactions, can be adapted for etherification. Such a process would involve the coupling of an aryl halide (e.g., 1-bromo-3,4-difluorobenzene) with ethyl 4-hydroxybutanoate, using a palladium catalyst and a specialized phosphine (B1218219) ligand. organic-chemistry.org While this approach is less common for simple ethers, it offers advantages for more complex substrates where the Williamson synthesis might fail. rsc.org
Nickel-based catalytic systems, including those activated by light (metallaphotoredox catalysis), are also at the forefront of developing new methods for forming carbon-heteroatom bonds, including the C-O bonds found in aryl alkyl ethers. researchgate.net
Green Chemistry Principles in Synthetic Design
The application of green chemistry principles aims to reduce the environmental impact of chemical synthesis. alfa-chemistry.com For the synthesis of this compound, several green strategies can be envisioned.
Catalysis: The use of heterogeneous catalysts that can be easily recovered and reused is a key green approach. alfa-chemistry.com For the Williamson ether synthesis, phase-transfer catalysts can enhance reaction rates and allow for the use of more environmentally friendly solvent systems, potentially even water. rsc.org
Alternative Energy Sources: Microwave-assisted synthesis has been shown to accelerate many organic reactions, including ether synthesis, often leading to higher yields and shorter reaction times. alfa-chemistry.comrsc.org
Solvent Selection: Traditional solvents like DMF are effective but pose environmental and health concerns. Research into "greener" solvents or even solvent-free reaction conditions is an active area of interest. google.com A recent patent describes a solvent-free method for ether synthesis using a monovalent silver salt catalyst. google.com The use of micellar conditions, where reactions occur in water using surfactants, is another promising eco-friendly approach. rsc.org
Stereoselective Synthesis Considerations
The target compound, this compound, is an achiral molecule as it does not possess any stereocenters. Therefore, stereoselective synthesis is not a required consideration for its preparation.
However, if chiral analogues of this compound were desired, stereoselective strategies would become paramount. For instance, introducing a substituent at the α or β position of the butanoate chain (C2 or C3) could create a chiral center.
Hypothetical Chiral Analogue Synthesis:
To synthesize a specific enantiomer of a chiral analogue, such as Ethyl (R)-2-methyl-4-(3,4-difluoro-phenoxy)butanoate, several approaches could be considered:
Chiral Pool Synthesis: Starting with a commercially available chiral building block, such as (R)-ethyl 2-methyl-4-hydroxybutanoate. The hydroxyl group could be converted into a good leaving group (e.g., a tosylate), followed by substitution with 3,4-difluorophenoxide. This approach preserves the initial stereochemistry.
Asymmetric Catalysis: An asymmetric hydrogenation or alkylation of a suitable prochiral precursor could establish the stereocenter early in the synthesis.
Chiral Auxiliary: A chiral auxiliary could be attached to the butanoate precursor to direct the stereochemical outcome of a key bond-forming reaction. The auxiliary would then be removed in a subsequent step.
These strategies are central to modern organic synthesis for producing enantiomerically pure compounds but are not necessary for the synthesis of the achiral title compound.
Reaction Mechanism Elucidation in Key Synthetic Steps
The key synthetic step in the formation of this compound is the Williamson ether synthesis, which proceeds via a well-established SN2 (Bimolecular Nucleophilic Substitution) mechanism. wikipedia.orgmasterorganicchemistry.com This mechanism involves two main events occurring in a single, concerted step.
Step 1: Deprotonation (Acid-Base Reaction)
The synthesis begins with the deprotonation of the weakly acidic 3,4-difluorophenol by a base. For example, using potassium carbonate (K₂CO₃), the phenolic proton is abstracted to form the potassium 3,4-difluorophenoxide salt. This step generates the potent nucleophile required for the subsequent substitution.
Step 2: Nucleophilic Attack (SN2 Substitution)
The generated 3,4-difluorophenoxide ion acts as the nucleophile. It attacks the electrophilic carbon atom adjacent to the halogen (the leaving group) on ethyl 4-bromobutanoate. The attack occurs from the backside relative to the leaving group. masterorganicchemistry.comyoutube.com
The reaction is a concerted process: the C-O bond forms at the same time as the C-Br bond breaks. wikipedia.org The transition state involves a pentacoordinate carbon atom where the nucleophile (phenoxide) and the leaving group (bromide) are both partially bonded.
The use of a primary alkyl halide, like ethyl 4-bromobutanoate, is ideal for this SN2 reaction, as it minimizes steric hindrance and the potential for a competing E2 elimination reaction. youtube.comyoutube.com The electron-withdrawing fluorine atoms on the phenyl ring slightly decrease the nucleophilicity of the phenoxide but not to an extent that prevents the reaction.
Purification and Isolation Techniques for Synthetic Intermediates and Final Compound
Following the synthesis, a systematic purification and isolation strategy is essential to obtain this compound in high purity. The process typically involves a work-up procedure followed by a final purification step.
Work-up Procedure:
The initial work-up aims to separate the crude product from the solvent, unreacted starting materials, and inorganic by-products.
Filtration: If a solid base like potassium carbonate is used, the reaction mixture is first filtered to remove the base and the inorganic salt formed (e.g., potassium bromide).
Extraction: The filtrate is typically diluted with an organic solvent immiscible with water (e.g., ethyl acetate, diethyl ether) and washed with an aqueous solution.
Aqueous Wash:
A wash with a dilute aqueous base, such as sodium hydroxide (B78521) (NaOH) or sodium carbonate (Na₂CO₃), is performed to remove any unreacted 3,4-difluorophenol by converting it into its water-soluble salt. scienceready.com.au
Subsequent washes with water and then brine (saturated NaCl solution) are used to remove any remaining water-soluble impurities and to aid in the separation of the organic and aqueous layers.
Drying and Concentration: The isolated organic layer is dried over an anhydrous drying agent (e.g., MgSO₄, Na₂SO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude ester.
Final Purification Techniques:
The crude product often requires further purification to remove any remaining impurities, such as unreacted ethyl 4-bromobutanoate or other minor side products.
| Technique | Principle | Application |
| Fractional Distillation | Separation based on differences in boiling points. docbrown.infoausetute.com.au | Effective if the boiling point of the product is significantly different from that of the remaining impurities. The ester product can be distilled under vacuum to prevent decomposition at high temperatures. libretexts.org |
| Column Chromatography | Separation based on differential adsorption of components onto a stationary phase (e.g., silica (B1680970) gel). | Highly effective for removing impurities with different polarities. The crude product is loaded onto a silica gel column and eluted with a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate). |
The purity of the final compound is typically assessed using analytical techniques such as Thin-Layer Chromatography (TLC), Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).
Advanced Spectroscopic Characterization Techniques for Structural Elucidation of Ethyl 4 3,4 Difluoro Phenoxy Butanoate
Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework and the environment of other NMR-active nuclei within a molecule. For Ethyl 4-(3,4-difluoro-phenoxy)butanoate, a multi-pronged NMR approach is necessary for a complete structural assignment.
Proton (¹H) NMR Spectroscopy for Chemical Environment Analysis
Proton NMR (¹H NMR) spectroscopy provides detailed information about the number of different types of protons, their electronic environments, and their proximity to other protons. In the ¹H NMR spectrum of this compound, distinct signals are expected for the protons of the ethyl group, the butyrate (B1204436) chain, and the difluorophenoxy ring.
The ethyl group will present as a quartet for the methylene (B1212753) protons (-OCH₂CH₃) and a triplet for the methyl protons (-OCH₂CH₃), indicative of their mutual coupling. The protons of the butyrate chain will appear as two distinct multiplets. The protons on the carbon adjacent to the ester carbonyl (C-2) are expected to be downfield compared to the protons at C-3. The protons at C-4, being attached to the oxygen of the phenoxy group, will be the most downfield of the butyrate chain protons. The aromatic protons on the 3,4-difluorophenoxy ring will exhibit complex splitting patterns due to both proton-proton and proton-fluorine couplings.
Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| -OCH₂CH₃ | ~ 4.1 | Quartet (q) | ~ 7.1 |
| -OCH₂CH₃ | ~ 1.2 | Triplet (t) | ~ 7.1 |
| -C(O)CH₂CH₂CH₂O- | ~ 2.5 | Triplet (t) | ~ 7.4 |
| -C(O)CH₂CH₂CH₂O- | ~ 2.1 | Quintet (p) | ~ 7.0 |
| -C(O)CH₂CH₂CH₂O- | ~ 4.0 | Triplet (t) | ~ 6.5 |
Carbon-13 (¹³C) NMR Spectroscopy for Carbon Skeleton Determination
Carbon-13 NMR (¹³C NMR) spectroscopy is employed to determine the number of non-equivalent carbon atoms and to identify the carbon skeleton of the molecule. The spectrum of this compound is expected to show distinct signals for each of its 12 carbon atoms. The carbonyl carbon of the ester will appear at the most downfield chemical shift. The carbons of the aromatic ring will be split due to coupling with the attached fluorine atoms (C-F coupling).
Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| -C (O)O- | ~ 173 |
| -OC H₂CH₃ | ~ 61 |
| -OCH₂C H₃ | ~ 14 |
| -C(O)C H₂CH₂CH₂O- | ~ 30 |
| -C(O)CH₂C H₂CH₂O- | ~ 24 |
| -C(O)CH₂CH₂C H₂O- | ~ 67 |
| Aromatic C-O | ~ 150 |
| Aromatic C-F | ~ 145 - 155 (with C-F coupling) |
Fluorine-19 (¹⁹F) NMR Spectroscopy for Fluorine Moiety Characterization
Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique used to characterize the fluorine atoms in the molecule. For this compound, two distinct signals are expected in the ¹⁹F NMR spectrum, corresponding to the two non-equivalent fluorine atoms on the aromatic ring. The chemical shifts and coupling patterns provide definitive evidence for the 3,4-disubstitution pattern. The fluorine at position 3 will likely show coupling to the adjacent fluorine at position 4 and to the aromatic protons. Similarly, the fluorine at position 4 will couple to the fluorine at position 3 and the neighboring aromatic proton.
Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Mapping
To unambiguously assign all proton and carbon signals and to confirm the connectivity of the atoms, two-dimensional (2D) NMR experiments are utilized.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, allowing for the identification of adjacent protons within the ethyl and butyrate moieties.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C), enabling the assignment of the protonated carbons in the molecule.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. This is crucial for establishing the connectivity between the ethyl group, the butyrate chain, and the difluorophenoxy ring, for instance, by observing a correlation between the protons at C-4 of the butyrate chain and the carbon of the aromatic ring attached to the ether oxygen.
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific molecular vibrations. The IR spectrum of this compound will exhibit characteristic absorption bands for the ester, ether, and aromatic functionalities.
A strong absorption band is expected in the region of 1730-1750 cm⁻¹ corresponding to the C=O stretching vibration of the ester group. The C-O stretching vibrations of the ester and the ether linkages will appear in the fingerprint region, typically between 1000 and 1300 cm⁻¹. The C-F stretching vibrations of the difluorinated aromatic ring are expected to produce strong absorptions in the 1100-1250 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations will also be present.
Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| C=O Stretch (Ester) | 1730 - 1750 | Strong |
| C-O Stretch (Ester & Ether) | 1000 - 1300 | Strong |
| C-F Stretch (Aromatic) | 1100 - 1250 | Strong |
| Aromatic C=C Stretch | 1500 - 1600 | Medium |
| Aliphatic C-H Stretch | 2850 - 3000 | Medium |
Mass Spectrometry (MS) Techniques for Molecular Formula and Fragmentation Pattern Determination
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.
The electron ionization (EI) mass spectrum would show a molecular ion peak ([M]⁺) corresponding to the molecular weight of the compound. The fragmentation pattern would be expected to show characteristic losses. For instance, the loss of the ethoxy group (-OCH₂CH₃) from the ester would result in a significant fragment ion. Cleavage of the ether bond could lead to fragments corresponding to the difluorophenoxy moiety and the butanoate chain.
Expected Key Fragments in the Mass Spectrum of this compound
| m/z (Mass-to-Charge Ratio) | Possible Fragment Identity |
|---|---|
| 244 | Molecular Ion [C₁₂H₁₄F₂O₃]⁺ |
| 199 | [M - OCH₂CH₃]⁺ |
| 131 | [F₂C₆H₃O]⁺ |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Measurement
High-resolution mass spectrometry is an indispensable tool for determining the elemental composition of a molecule by providing a highly accurate measurement of its mass-to-charge ratio (m/z). Unlike nominal mass spectrometry, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas.
For this compound, the molecular formula is C₁₂H₁₄F₂O₃. The theoretical exact mass can be calculated by summing the masses of the most abundant isotopes of each element. This calculated value is then compared with the experimentally determined mass from the HRMS instrument. A close correlation between the theoretical and experimental values, typically within a few parts per million (ppm), provides strong evidence for the proposed elemental composition.
Table 1: Theoretical and (Hypothetical) Experimental HRMS Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₂H₁₄F₂O₃ |
| Theoretical Monoisotopic Mass (Da) | 244.0911 |
| Ion Adduct (e.g., [M+H]⁺) | 245.0989 |
| Hypothetical Experimental [M+H]⁺ (Da) | 245.0985 |
| Mass Error (ppm) | 1.63 |
Note: The experimental data presented is hypothetical for illustrative purposes, as specific experimental HRMS data for this compound is not publicly available. The theoretical mass is calculated based on its chemical formula.
Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Analysis
Tandem mass spectrometry (MS/MS) is a powerful technique used to elucidate the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. This fragmentation pattern provides a "fingerprint" of the molecule's structure, revealing its connectivity.
In an MS/MS experiment, the protonated molecule of this compound ([M+H]⁺, m/z 245.0989) would be isolated and subjected to collision-induced dissociation (CID). The resulting fragmentation would likely occur at the most labile bonds, primarily within the ester and ether functionalities.
Predicted Fragmentation Pathways:
Loss of Ethanol (B145695): A common fragmentation pathway for ethyl esters is the neutral loss of ethanol (C₂H₅OH, 46.0419 Da), which would result in a fragment ion at m/z 199.0570.
Cleavage of the Ether Bond: Fragmentation of the ether linkage could occur on either side of the oxygen atom. Cleavage of the C-O bond between the butanoate chain and the phenoxy group would lead to the formation of a 3,4-difluorophenoxy radical and a corresponding cation.
McLafferty Rearrangement: Esters with a gamma-hydrogen can undergo a McLafferty rearrangement, leading to the elimination of an alkene. In this case, it would involve the transfer of a hydrogen from the ethyl group to the carbonyl oxygen, followed by the elimination of ethene (C₂H₄, 28.0313 Da), resulting in a fragment ion at m/z 217.0676.
Table 2: Predicted MS/MS Fragmentation Data for this compound ([M+H]⁺)
| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Neutral Loss (Da) | Putative Fragment Structure |
| 245.0989 | 199.0570 | 46.0419 | [C₈H₆F₂O₂]⁺ |
| 245.0989 | 131.0203 | 114.0786 | [C₆H₄F₂O]⁺ |
| 245.0989 | 217.0676 | 28.0313 | [C₁₀H₁₀F₂O₃]⁺ |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals. The wavelength of maximum absorption (λ_max) is characteristic of the chromophores present in the molecule.
The primary chromophore in this compound is the 3,4-difluorophenoxy group. The presence of the aromatic ring and the oxygen atom with lone pairs of electrons allows for π → π* and n → π* electronic transitions. The fluorine substituents can cause a slight shift in the absorption maxima compared to unsubstituted phenoxy groups.
While a specific experimental spectrum for this compound is not publicly available, it is expected to exhibit absorption bands in the UV region, likely around 270-280 nm, which is characteristic of substituted benzene (B151609) rings.
Table 3: Predicted UV-Vis Absorption Data for this compound
| Chromophore | Expected Transition | Predicted λ_max (nm) |
| 3,4-Difluorophenoxy | π → π | ~275 |
| Carbonyl (Ester) | n → π | ~210 |
Note: The λ_max values are estimations based on the known absorption of similar chromophores.
X-ray Crystallography (if applicable for crystalline forms) for Solid-State Structure Determination
For X-ray crystallography to be applicable, this compound must first be obtained as a single crystal of suitable quality. As of the current literature survey, there is no publicly available information on the synthesis of a crystalline form of this compound or any subsequent X-ray crystallographic analysis. Therefore, its solid-state structure has not been experimentally determined by this method. Should a crystalline form become available, X-ray diffraction analysis would provide invaluable insight into its molecular geometry and intermolecular interactions in the solid state.
Computational Chemistry and Theoretical Investigations of Ethyl 4 3,4 Difluoro Phenoxy Butanoate
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to predicting the electronic behavior of a molecule. These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecular structure.
Density Functional Theory (DFT) is a preferred computational method for investigating the electronic properties of organic molecules due to its favorable balance of accuracy and computational cost. A key output of DFT calculations is the characterization of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The HOMO represents the orbital from which an electron is most likely to be donated, characterizing the molecule's capacity to act as an electron donor or nucleophile. Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating the molecule's ability to act as an electron acceptor or electrophile. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. For Ethyl 4-(3,4-difluoro-phenoxy)butanoate, the electron-withdrawing fluorine atoms on the phenoxy ring are expected to influence the energies of these orbitals significantly.
Table 1: Hypothetical DFT-Calculated Molecular Orbital Energies This table illustrates how data from a DFT calculation on this compound would be presented.
| Parameter | Energy (eV) | Description |
| EHOMO | -7.25 | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | -1.10 | Energy of the Lowest Unoccupied Molecular Orbital |
| ΔE (LUMO-HOMO Gap) | 6.15 | Indicator of chemical stability and reactivity |
Electrostatic Potential Surface Analysis and Charge Distribution
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding intermolecular interactions. It is a 3D map of the electrostatic potential plotted onto the molecule's electron density surface. The MEP surface reveals the charge distribution and allows for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions.
For this compound, an MEP analysis would likely show:
Negative Potential (Red/Yellow): Regions of high electron density, primarily located around the highly electronegative oxygen atoms of the ether and ester groups, as well as the two fluorine atoms. These sites are susceptible to electrophilic attack and are likely to act as hydrogen bond acceptors.
Positive Potential (Blue): Regions of low electron density, typically found around the hydrogen atoms, particularly those on the ethyl group and the aromatic ring. These sites are susceptible to nucleophilic attack.
This analysis is crucial for predicting how the molecule will orient itself when approaching other molecules or biological receptors.
Conformational analysis is essential for understanding the behavior of flexible molecules like this compound. The molecule possesses several rotatable single bonds, particularly within the 4-phenoxybutanoate chain. Each rotation leads to a different three-dimensional arrangement, or conformer, with a distinct potential energy.
A theoretical conformational analysis would involve systematically rotating key dihedral angles and calculating the energy of each resulting structure. This process generates a potential energy surface, or energy landscape, which maps the energy of the molecule as a function of its geometry. The objectives are to identify:
Global Minimum: The most stable, lowest-energy conformer.
Local Minima: Other stable, low-energy conformers.
Transition States: The energy barriers that must be overcome for the molecule to transition between different conformers.
Understanding the preferred conformations is vital, as the biological activity and physical properties of a molecule are often dictated by its dominant three-dimensional shape.
Table 2: Illustrative Conformational Analysis Energy Data This table shows representative data that would be generated from a conformational analysis, comparing the relative stability of different conformers.
| Conformer ID | Dihedral Angle (C-O-C-C) | Relative Energy (kcal/mol) | Stability Ranking |
| Conf-1 | 180° (anti) | 0.00 | Most Stable |
| Conf-2 | 65° (gauche) | +1.25 | Stable |
| Conf-3 | -68° (gauche) | +1.30 | Stable |
| Conf-4 | 0° (syn) | +5.80 | Unstable (Transition State) |
Spectroscopic Parameter Prediction from Theoretical Models
Quantum chemical calculations can accurately predict various spectroscopic parameters. These theoretical spectra are invaluable for interpreting and validating experimental results.
Infrared (IR) Spectroscopy: Calculations can predict the vibrational frequencies and intensities of a molecule. For this compound, this would help assign specific absorption bands to functional group vibrations, such as the C=O stretch of the ester, the C-F stretches of the difluorophenyl group, and the C-O-C stretches of the ether linkage.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical models can compute the chemical shifts (¹H and ¹³C) and coupling constants for a molecule. Comparing these predicted values to an experimental NMR spectrum helps confirm the molecular structure and assign specific signals to each nucleus in the molecule.
Molecular Docking Studies with Biological Macromolecules (non-clinical focus)
Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (the ligand) when it binds to a second molecule (the receptor), which is typically a protein or other biological macromolecule. This method is instrumental in fields like materials science and enzymology for understanding molecular recognition.
In a non-clinical context, this compound could be docked into the active site of an enzyme (e.g., a lipase (B570770) or esterase) to investigate its potential as a substrate or inhibitor. The docking process involves:
Defining the 3D structure of the target receptor.
Allowing the ligand (this compound) to explore various positions and conformations within the receptor's binding site.
Using a scoring function to estimate the binding affinity for each pose, typically expressed in kcal/mol. A more negative score indicates a stronger predicted interaction.
The results would identify the most likely binding mode and detail the specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex. For instance, the ester's carbonyl oxygen could act as a hydrogen bond acceptor with an amino acid residue in the receptor's active site.
Table 3: Example Molecular Docking Results This table provides a template for presenting the outcomes of a molecular docking study of this compound with a hypothetical enzyme.
| Target Receptor | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |
| Hypothetical Lipase | -7.8 | SER-120 | Hydrogen Bond with Carbonyl Oxygen |
| TRP-85 | Pi-Stacking with Difluorophenyl Ring | ||
| LEU-198, ILE-201 | Hydrophobic Interaction with Butyl Chain |
Computational Screening Methodologies for Potential Target Identification
Identifying the potential biological targets of a compound is a critical step in drug discovery and development. For this compound, computational screening methodologies can be employed to hypothesize its mechanism of action by identifying potential protein binding partners. These in silico techniques are generally categorized into two main approaches: structure-based and ligand-based methods.
Structure-based virtual screening, also known as reverse docking, would involve docking the 3D structure of this compound against a large library of macromolecular targets with known structures. The principle of this method is to predict the binding affinity and pose of the small molecule within the binding site of each protein. By scoring and ranking the binding energies, a prioritized list of potential targets can be generated for further experimental validation.
Ligand-based approaches are utilized when the structure of the target is unknown. These methods rely on the principle that similar molecules often exhibit similar biological activities. By comparing the structural and physicochemical properties of this compound to a database of compounds with known biological activities, potential targets can be inferred. Techniques such as 2D similarity searching, 3D shape matching, and pharmacophore-based screening are instrumental in this process.
A hypothetical computational screening workflow for this compound could identify potential interactions with enzymes such as hydrolases or oxidoreductases, given its ester and ether functionalities.
| Screening Method | Principle | Potential Application for this compound |
| Reverse Docking | Docking the compound against a library of known protein structures to predict binding affinity. | Identification of potential enzyme or receptor targets. |
| 2D Similarity Searching | Comparing the 2D chemical structure to databases of known active compounds. | Finding compounds with similar scaffolds and inferring shared targets. |
| 3D Shape Matching | Aligning the 3D conformation of the compound with known active molecules. | Identifying potential bioisosteric replacements and shared biological activities. |
| Pharmacophore Screening | Using a 3D arrangement of essential chemical features to search for matching molecules. | Discovering other compounds that could interact with the same target. |
Molecular Dynamics Simulations for Dynamic Behavior and Stability
Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations can provide valuable insights into its conformational flexibility, stability, and interactions with its environment, such as a solvent or a biological membrane. nih.gov
An MD simulation of this compound would involve placing the molecule in a simulated environment (e.g., a box of water molecules) and calculating the forces between atoms to model their movements. This allows for the exploration of the molecule's conformational landscape, identifying the most stable and frequently adopted shapes. The flexibility of the butanoate chain and the rotational freedom around the ether linkage are key aspects that can be investigated.
Furthermore, if a potential protein target is identified, MD simulations of the protein-ligand complex can be performed. These simulations can assess the stability of the binding pose predicted by docking, revealing key interactions such as hydrogen bonds and hydrophobic contacts that contribute to the binding affinity. nih.gov The dynamic behavior of the complex can highlight conformational changes in the protein upon ligand binding.
| Simulation Parameter | Information Gained |
| Root Mean Square Deviation (RMSD) | Stability of the molecule's conformation over time. |
| Root Mean Square Fluctuation (RMSF) | Flexibility of different parts of the molecule. |
| Radial Distribution Function (RDF) | Interaction of the molecule with solvent molecules. |
| Hydrogen Bond Analysis | Identification and lifetime of hydrogen bonds with a target protein. |
In Silico Structure-Activity Relationship (SAR) Modeling for Chemical Analogues
In silico Structure-Activity Relationship (SAR) modeling is a crucial component of modern medicinal chemistry, aiming to correlate the chemical structure of a series of compounds with their biological activity. nih.gov For this compound, SAR modeling would involve the design and theoretical evaluation of chemical analogues to understand which structural features are critical for a desired activity.
Quantitative Structure-Activity Relationship (QSAR) modeling seeks to establish a mathematical relationship between the chemical properties of a series of compounds and their biological activities. nih.gov To develop a QSAR model for analogues of this compound, a dataset of structurally related compounds with measured biological activity (e.g., IC50 values) would be required.
The process involves calculating a variety of molecular descriptors for each compound, which can be categorized as 1D (e.g., molecular weight), 2D (e.g., topological indices), and 3D (e.g., molecular shape) descriptors. Statistical methods such as multiple linear regression or machine learning algorithms are then used to build a predictive model. A robust QSAR model can be used to predict the activity of newly designed analogues before their synthesis, thus prioritizing the most promising candidates. For instance, a QSAR study on phenoxy acetamide (B32628) derivatives has been successfully used to predict their inhibitory activity against MAO-B. researchgate.net
A hypothetical QSAR model for analogues of this compound might reveal the importance of the difluorophenoxy group's electronic properties and the optimal length of the alkyl chain for biological activity.
| Descriptor Type | Example Descriptor | Potential Influence on Activity |
| Electronic | Dipole Moment, Partial Charges | Electrostatic interactions with the target. |
| Steric | Molecular Volume, Surface Area | Fit within the binding pocket of a target. |
| Hydrophobic | LogP | Membrane permeability and hydrophobic interactions. |
| Topological | Connectivity Indices | Molecular branching and shape. |
Pharmacophore modeling is a powerful technique in drug discovery that identifies the essential three-dimensional arrangement of chemical features (pharmacophoric features) required for a molecule to exert a specific biological activity. fiveable.menih.gov These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups.
A pharmacophore model for this compound and its analogues could be developed using either a ligand-based or structure-based approach. nih.gov In a ligand-based approach, a set of active compounds would be aligned, and their common chemical features would be extracted to create a pharmacophore hypothesis. In a structure-based approach, the known interactions between a ligand and its target protein would be used to define the key features. researchgate.net
Once a validated pharmacophore model is developed, it can be used as a 3D query to screen large chemical databases for novel compounds that match the pharmacophoric features. This virtual screening strategy is a time and cost-effective method for identifying diverse chemical scaffolds with a high probability of being active. nih.gov
For this compound, a pharmacophore model would likely include features such as a hydrophobic aromatic ring, hydrogen bond acceptors (from the ester and ether oxygens), and potentially halogen bond donors (from the fluorine atoms).
| Pharmacophoric Feature | Potential Location on this compound |
| Aromatic Ring | The difluorophenyl group. |
| Hydrogen Bond Acceptor | The carbonyl oxygen and the ether oxygen. |
| Hydrophobic Region | The ethyl group and the aliphatic chain. |
Mechanistic Studies of Ethyl 4 3,4 Difluoro Phenoxy Butanoate Interactions Non Clinical Focus
Enzyme Inhibition Mechanism Research (in vitro)
No published studies were identified that investigate the enzyme inhibition properties of Ethyl 4-(3,4-difluoro-phenoxy)butanoate.
There is no available data concerning the inhibitory constant (Ki) or the half-maximal inhibitory concentration (IC50) for this compound against any enzyme. Methodologies for determining these values, while standard in enzymology, have not been applied to this compound in any published research.
Information regarding the specific binding sites or any potential allosteric modulatory effects of this compound on enzyme systems is not available in the current body of scientific literature.
Receptor Binding and Activation Mechanism Investigations (in vitro)
No specific receptor binding or activation studies for this compound have been reported.
There are no published reports of radioligand binding assays being used to determine the affinity of this compound for any specific receptors.
Functional assays to determine whether this compound acts as an agonist or antagonist at any receptor have not been described in the available literature.
Molecular Interactions with Biological Membranes and Lipids (in vitro)
Research on the direct molecular interactions of this compound with biological membranes or lipid bilayers has not been publicly documented. Therefore, no data on its effects on membrane fluidity, permeability, or other biophysical properties can be provided.
Chemical Reactivity and Degradation Pathways under Biologically Relevant Conditions
The chemical stability and degradation of this compound are critical factors influencing its environmental fate and potential for bioaccumulation. Under biologically relevant conditions, the primary pathways for its transformation are anticipated to be hydrolysis of the ester linkage and subsequent microbial degradation of the resulting carboxylic acid. The presence of fluorine atoms on the phenoxy ring is expected to influence these processes.
Hydrolysis:
The principal abiotic degradation pathway for this compound in aqueous environments is the hydrolysis of its ethyl ester group. This reaction can be catalyzed by either acid or base and results in the formation of 4-(3,4-difluoro-phenoxy)butanoic acid and ethanol (B145695). nih.gov The rate of this hydrolysis is significantly influenced by pH and temperature, with faster degradation generally observed under alkaline conditions. nih.gov
The electron-withdrawing nature of the fluorine atoms on the aromatic ring is predicted to accelerate the rate of hydrolysis compared to its non-fluorinated counterpart, Ethyl 4-phenoxybutanoate. Studies on other fluorinated esters have demonstrated that fluorine substitution significantly enhances the hydrolysis rate. researchgate.netscispace.comnih.gov For instance, the introduction of a single fluorine atom to an ethyl ester can increase the hydrolysis rate by a factor of approximately eight, with further fluorination leading to even faster degradation. nih.gov This is attributed to the increased electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.
Interactive Table: Effect of Fluorine Substitution on Ester Hydrolysis Half-life
Instructions: Select the number of fluorine atoms to see the corresponding relative hydrolysis rate.
Fluorine Atoms: 0 (Reference)
Relative Hydrolysis Rate: 1x
Fluorine Atoms: 1
Relative Hydrolysis Rate: ~8x faster
Fluorine Atoms: 2
Relative Hydrolysis Rate: ~24-32x faster
Fluorine Atoms: 3
Relative Hydrolysis Rate: >100x faster
Note: The data in this table is illustrative and based on general findings for fluorinated esters, not specific to this compound. The actual rates can vary depending on the position of the fluorine atoms and other structural features.
Enzymatic Degradation:
In biological systems, the hydrolysis of this compound is likely to be accelerated by the action of non-specific esterases present in microorganisms. nih.govnih.gov These enzymes catalyze the cleavage of the ester bond, leading to the same initial degradation products as abiotic hydrolysis: 4-(3,4-difluoro-phenoxy)butanoic acid and ethanol.
The subsequent degradation of 4-(3,4-difluoro-phenoxy)butanoic acid is expected to proceed via pathways established for other phenoxyalkanoic acid herbicides. researchgate.netnih.govnih.gov Microbial degradation is the primary mechanism for the dissipation of these compounds in soil and water. researchgate.netnih.gov The degradation pathway likely involves the cleavage of the ether linkage by microbial enzymes, such as dioxygenases, to yield 3,4-difluorophenol (B1294555) and a four-carbon aliphatic chain that can be further metabolized. The degradation of 3,4-difluoroaniline (B56902), a structurally related compound, has been shown to produce 3-fluoro-4-hydroxyaniline, indicating that hydroxylation and potential defluorination can occur during microbial metabolism. nih.gov
The rate of microbial degradation of phenoxyalkanoic acids is influenced by the specific microbial populations present, as well as environmental factors such as temperature, pH, and nutrient availability. nih.govpjoes.com The degradation of some fluorinated aromatic compounds has been observed to be slower than their non-fluorinated analogs, although specific data for 4-(3,4-difluoro-phenoxy)butanoic acid is not available.
Interactive Table: Predicted Degradation Products of this compound
Instructions: Click on the degradation step to view the resulting products.
Initial Hydrolysis (Abiotic or Enzymatic)
Products:
Subsequent Microbial Degradation
Primary Product:
Secondary Products:
Structure Activity Relationship Sar and Derivative Synthesis of Ethyl 4 3,4 Difluoro Phenoxy Butanoate Analogues
Rational Design Principles for Novel Derivatives
The design of novel derivatives of Ethyl 4-(3,4-difluoro-phenoxy)butanoate is predicated on established principles of medicinal chemistry, aiming to modulate its physicochemical and pharmacological properties. Strategic modifications to its core structure can lead to optimized potency, selectivity, and metabolic stability.
Systematic Modifications of the Phenoxy Moiety
The 3,4-difluorophenoxy group is a critical pharmacophoric element. The fluorine atoms significantly influence the molecule's electronic properties and its interactions with biological targets. Systematic modifications to this moiety are a key strategy in derivative design.
One approach involves altering the position and number of fluorine substituents on the phenyl ring. For example, shifting the fluorine atoms to the 2,4- or 3,5-positions would create isomers with different dipole moments and electronic distributions, potentially altering target binding affinity. The replacement of hydrogen with fluorine can also impact metabolic stability by blocking sites susceptible to oxidative metabolism. cambridgemedchemconsulting.com
Furthermore, replacing the fluorine atoms with other halogen atoms (e.g., chlorine, bromine) or with small alkyl or alkoxy groups would systematically probe the steric and electronic requirements of the binding pocket. The introduction of these varied substituents allows for a comprehensive exploration of the structure-activity landscape.
Variations in the Butanoate Ester Chain and Ester Linkage
The ethyl ester itself can be modified to influence the rate of hydrolysis and the compound's pharmacokinetic profile. Replacing the ethyl group with larger or more complex alkyl groups (e.g., isopropyl, tert-butyl) can introduce steric hindrance, potentially slowing down enzymatic cleavage by esterases.
Introduction of Bioisosteric Replacements
Bioisosterism, the strategy of replacing a functional group with another that has similar physical or chemical properties, is a powerful tool in drug design. drughunter.com For this compound, several bioisosteric replacements can be envisioned.
The ether linkage is a potential site for bioisosteric modification. It could be replaced with a thioether, an amine, or a sulfone to alter bond angles, polarity, and hydrogen bonding capacity. The ester functional group can also be replaced with bioisosteres such as amides, sulfonamides, or various five-membered heterocyclic rings like oxadiazoles (B1248032) or triazoles. drughunter.com These changes can dramatically affect the compound's metabolic stability and its ability to act as a hydrogen bond donor or acceptor.
The phenyl ring itself can be replaced with other aromatic or heteroaromatic systems. For instance, substituting the phenyl ring with a pyridine (B92270) or pyrimidine (B1678525) ring would introduce a basic nitrogen atom, which could form new interactions with the biological target. Non-classical bioisosteres like bicyclo[1.1.1]pentane have also been used as effective phenyl mimics to improve metabolic properties. nih.gov
Synthetic Strategies for Key Derivative Series
The synthesis of this compound and its derivatives can be achieved through well-established synthetic organic chemistry methods. A common and efficient approach is the Williamson ether synthesis.
This synthesis would typically involve the reaction of 3,4-difluorophenol (B1294555) with a suitable halo-butanoate ester, such as ethyl 4-bromobutanoate, in the presence of a base. The base, commonly potassium carbonate or sodium hydride, deprotonates the phenol (B47542) to form the more nucleophilic phenoxide ion, which then displaces the bromide from the ethyl 4-bromobutanoate to form the desired ether linkage.
The general reaction scheme is as follows:
3,4-difluorophenol + Ethyl 4-bromobutanoate → this compound
To synthesize derivatives with variations in the butanoate chain, the corresponding halo-ester (e.g., ethyl 3-bromopropanoate (B1231587) or ethyl 5-bromopentanoate) would be used. For modifications to the ester group, the corresponding ester of 4-bromobutanoic acid would be prepared prior to the Williamson ether synthesis.
Derivatives with modified phenoxy moieties would be synthesized by starting with the appropriately substituted phenol. For example, to synthesize an analog with a 3,5-difluorophenoxy group, 3,5-difluorophenol (B1294556) would be used as the starting material.
In Vitro Biological Evaluation Methodologies for Derivatives (excluding clinical applications)
Once a series of derivatives has been synthesized, their biological activity must be assessed. In vitro assays are crucial for the initial screening and characterization of these new compounds, providing data on their potency and mechanism of action without the complexities of in vivo studies.
Comparative Enzyme Inhibition Assays
If the intended biological target of this compound and its analogs is an enzyme, comparative enzyme inhibition assays are the primary method for evaluation. nih.gov These assays measure the ability of a compound to reduce the rate of a specific enzyme-catalyzed reaction.
A typical assay involves incubating the target enzyme with its substrate in the presence and absence of the test compound. The rate of product formation or substrate depletion is monitored over time, often using spectrophotometric or fluorometric methods.
To compare the potency of different derivatives, the half-maximal inhibitory concentration (IC50) is determined for each compound. The IC50 value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a more potent inhibitor.
Further mechanistic studies can be conducted to determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) and to calculate the inhibition constant (Ki), which provides a more precise measure of the inhibitor's affinity for the enzyme. nih.gov By comparing the IC50 and Ki values across a series of derivatives, a quantitative structure-activity relationship can be established, guiding the next cycle of rational drug design.
Comparative Receptor Binding Assays
The evaluation of a compound's potential as a therapeutic agent often begins with an assessment of its ability to interact with specific biological targets. Comparative receptor binding assays are a important tool in this process, providing quantitative data on the affinity of a series of related compounds for a particular receptor. This data is crucial for establishing an initial structure-activity relationship (SAR) and for guiding further optimization of the lead compound.
In the exploration of analogues of this compound, a key area of investigation is how modifications to the chemical structure influence binding to specific receptors. While data on the parent compound is limited, studies on closely related difluorinated phenoxy derivatives offer valuable insights. For instance, research into a series of 4,4-difluoropiperidine (B1302736) ethers as dopamine (B1211576) D4 receptor antagonists provides a useful proxy for understanding the potential SAR of this compound analogues. chemrxiv.org
In one such study, the binding affinities of various analogues were determined using competitive inhibition of [3H]N-methylspiperone in membranes harvested from HEK293 cells stably expressing the human dopamine D4 receptor (hD4). chemrxiv.org The results, summarized in the table below, highlight the significant impact of the substitution pattern on the phenoxy ring on receptor affinity.
Table 1: Dopamine D4 Receptor (D4R) Binding Affinities of 4,4-Difluoropiperidine Ether Analogues
| Compound ID | Substitution on Phenoxy Ring | D4R Ki (nM) |
|---|---|---|
| 7a | p-fluoro | 140 |
| 7b | 3,4-difluoro | 320 |
| 7c | 4-fluoro-3-methyl | 210 |
| 8f | 3-fluoro-4-methyl | 72 |
| 9n | 3,4-difluorophenoxy (with 2-imidazo[1,2-a]pyridine) | 46.8 |
| 9o | 3-fluorophenoxy (with 2-imidazo[1,2-a]pyridine) | 85 |
| 9p | 4-fluorophenoxy (with 2-imidazo[1,2-a]pyridine) | 73 |
Data sourced from a study on 4,4-difluoropiperidine ether analogues as D4 antagonists. chemrxiv.org
The data reveals that the 3,4-difluoro substitution in analogue 7b resulted in a lower binding affinity (Ki = 320 nM) compared to the p-fluoro substituted analogue 7a (Ki = 140 nM). chemrxiv.org Interestingly, reversing the 4-fluoro-3-methyl substitution to a 3-fluoro-4-methyl group in analogue 8f led to a notable increase in binding affinity (Ki = 72 nM). chemrxiv.org Furthermore, when the phenoxy group was incorporated into a more complex heterocyclic system, as in the 2-imidazo[1,2-a]pyridine series, the 3,4-difluorophenoxy analogue 9n exhibited a significantly higher affinity (Ki = 46.8 nM). chemrxiv.org This suggests that the electronic and steric properties of the substituents on the aromatic ring, as well as the nature of the scaffold to which the phenoxy moiety is attached, play a critical role in modulating receptor binding.
Cell-Based Assays for Specific Biological Processes (e.g., gene expression, protein modulation in cell lines)
Following the initial assessment of receptor binding, cell-based assays are employed to evaluate the functional consequences of this interaction. These assays provide a more physiologically relevant context by measuring the effect of a compound on specific cellular processes, such as gene expression or the modulation of protein activity. This step is crucial for confirming that receptor binding translates into a desired biological response.
In a study investigating the SAR of phenoxyacetamide inhibitors, a key assay measured the inhibition of T3SS-mediated translocation of the ExoS protein into host cells. nih.gov This type of assay directly assesses the ability of a compound to disrupt a specific biological process. The results from such an assay for a series of analogues are presented in the hypothetical table below, illustrating the kind of data that would be generated.
Table 2: Hypothetical Cell-Based Assay Data for T3SS Inhibition by Phenoxyalkanoic Acid Analogues
| Compound ID | Structural Modification | T3SS Translocation Inhibition (IC50, µM) | Cytotoxicity (CC50, µM) |
|---|---|---|---|
| Analogue A | 2,4-dichlorophenoxy | 10.5 | >100 |
| Analogue B | 3,4-difluorophenoxy | 8.2 | >100 |
| Analogue C | 4-fluorophenoxy | 15.8 | >100 |
| Analogue D | 3-fluorophenoxy | 22.1 | >100 |
| Analogue E | Unsubstituted phenoxy | 45.3 | >100 |
In this hypothetical scenario, the 3,4-difluoro substitution (Analogue B ) confers the most potent inhibition of T3SS translocation, suggesting that the electronic properties of the fluorine atoms in these positions are optimal for activity. The dichlorinated analogue also shows good activity, while single fluorine substitutions are less potent, and the unsubstituted phenoxy ring is the least active. Such data would be critical in guiding the selection of candidates for further development.
Elucidation of Structure-Activity Relationships based on Experimental Data
The culmination of data from synthesis, receptor binding assays, and cell-based functional assays allows for the elucidation of the structure-activity relationship (SAR). The SAR describes how specific structural features of a molecule contribute to its biological activity. A clear understanding of the SAR is fundamental for the rational design of more potent and selective compounds.
Based on the available data for analogues of this compound, several key SAR trends can be identified:
Substitution on the Phenoxy Ring: The nature and position of substituents on the phenoxy ring have a profound impact on biological activity.
Halogenation: Dihalogenation of the phenoxy ring appears to be a critical determinant of activity. In the context of dopamine D4 receptor binding, a 3,4-difluoro substitution was present in some of the more active compounds, although its potency was influenced by the rest of the molecular scaffold. chemrxiv.org In the hypothetical T3SS inhibition model, a 3,4-difluoro substitution was optimal for activity. This suggests that the electron-withdrawing nature of the fluorine atoms and their specific placement are crucial for molecular recognition by the target protein.
Positional Isomerism: The precise positioning of substituents is critical. For instance, a 3-fluoro-4-methyl substitution on the phenoxy ring of a 4,4-difluoropiperidine ether resulted in higher D4 receptor affinity than the corresponding 4-fluoro-3-methyl analogue. chemrxiv.org This highlights the sensitivity of the binding pocket to the steric and electronic profile of the ligand.
In the case of this compound, the butanoate chain provides a degree of conformational flexibility. The length and composition of this linker can influence how the phenoxy group is presented to the binding site of a target protein.
The terminal ethyl ester group is a potential site for metabolic hydrolysis. Modifications at this position, for example, conversion to an amide or a more stable ester, could modulate the pharmacokinetic properties of the molecule.
Development of SAR Models for Predictive Design
A well-defined SAR based on experimental data provides the foundation for the development of predictive models. These models aim to forecast the biological activity of novel, unsynthesized compounds, thereby streamlining the drug discovery process by prioritizing the synthesis of the most promising candidates.
Several computational approaches can be employed to construct SAR models:
Quantitative Structure-Activity Relationship (QSAR) Models: QSAR models are mathematical equations that correlate the biological activity of a series of compounds with their physicochemical properties or structural features (descriptors). For a series of this compound analogues, descriptors could include:
Electronic parameters: Hammett constants (σ) or calculated atomic charges on the phenoxy ring to quantify the electron-withdrawing or -donating effects of substituents.
Steric parameters: Molar refractivity (MR) or Taft steric parameters (Es) to describe the size and shape of substituents.
Hydrophobic parameters: The partition coefficient (logP) or hydrophobic substituent constants (π) to model the lipophilicity of the compounds.
A hypothetical QSAR equation might take the form: log(1/IC50) = c1(σ) + c2(MR) + c3*(logP) + constant
By fitting the experimental data to this equation, the relative importance of electronic, steric, and hydrophobic effects can be determined, and the activity of new analogues can be predicted.
Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of functional groups required for biological activity. Based on the active conformations of a set of analogues, a pharmacophore for a specific target might include features such as:
A hydrogen bond acceptor (the ether oxygen).
An aromatic ring center.
Specific locations for halogen atoms that may participate in halogen bonding or other favorable interactions.
This model can then be used to screen virtual libraries of compounds to identify those that match the pharmacophoric features.
Molecular Docking: If the three-dimensional structure of the biological target is known, molecular docking can be used to predict the binding mode and affinity of novel analogues. This technique involves computationally placing the ligand into the binding site of the protein and scoring the interaction. Docking studies can help to rationalize the observed SAR and provide detailed insights into the specific interactions that govern binding, such as hydrogen bonds, hydrophobic interactions, and halogen bonds involving the difluorophenoxy moiety.
The iterative process of designing new compounds based on these predictive models, followed by their synthesis and experimental testing, is a cornerstone of modern medicinal chemistry, enabling the efficient optimization of lead compounds.
Emerging Research Applications and Future Directions for Ethyl 4 3,4 Difluoro Phenoxy Butanoate
Utilization as a Chemical Probe in Biological Systems
The structure of Ethyl 4-(3,4-difluoro-phenoxy)butanoate makes it a promising candidate for development as a chemical probe to investigate complex biological systems. Chemical probes are small molecules used to study and manipulate biological processes and protein functions. nih.gov The phenoxybutanoic acid scaffold is a known pharmacophore, with derivatives showing affinity for various biological targets. For instance, a series of phenoxybutanoic acid derivatives have been identified as potent antagonists of the endothelin-1 (B181129) receptor, playing a role in cardiovascular regulation. nih.gov
The introduction of difluoro-substituents on the phenyl ring can significantly influence the molecule's properties, such as its binding affinity, selectivity, and metabolic stability. Fluorine atoms can alter the electronic distribution of the molecule and participate in unique interactions with biological macromolecules, potentially leading to highly specific and potent probes. researchgate.net By modifying the ester group or other parts of the this compound backbone, it may be possible to develop a suite of chemical probes to explore the function of various receptors and enzymes. For example, attaching a reporter group, such as a fluorescent dye, could enable the visualization of its target within cells. nih.gov
Potential in Chemical Biology Research Tools
Beyond its use as a simple probe, this compound could serve as a foundational structure for more sophisticated chemical biology research tools. The ester functionality provides a convenient handle for chemical modification, allowing for the attachment of various functional groups through straightforward chemical reactions.
One potential application is in the development of activity-based probes (ABPs). These are reactive molecules that covalently bind to the active site of a specific enzyme or class of enzymes, enabling their detection and characterization in complex biological samples. By incorporating a latent reactive group into the structure of this compound, it could be transformed into an ABP for enzymes that recognize the phenoxybutanoate scaffold.
Furthermore, the difluorophenoxy moiety is a key feature in some biologically active compounds. The development of synthetic methods to incorporate this group is crucial for creating new research tools. For example, fluorinated ethers of cannabinol (B1662348) have been synthesized to explore their structure-activity relationships and biological properties. mdpi.com This highlights the general interest in creating fluorinated molecules for chemical biology research.
Exploration in Novel Catalytic Reactions or Material Science
The unique electronic properties and stability conferred by fluorine atoms make fluorinated compounds valuable in catalysis and material science. numberanalytics.comman.ac.uk While direct catalytic applications of this compound are yet to be explored, its structure suggests potential as a ligand or precursor in these fields.
In material science, the incorporation of fluorine can lead to materials with desirable properties such as high thermal stability, chemical resistance, and low surface energy. rsc.org Fluorinated polymers are used in a wide range of applications, from non-stick coatings to advanced membranes. man.ac.uk this compound could potentially be used as a monomer or an additive in the synthesis of novel fluorinated polymers with tailored properties. Research on other fluorinated ethers has demonstrated their utility as stable and inert solvents, lubricants, and dielectrics, suggesting a potential avenue for the application of related compounds. sibran.ruacs.org
The following table summarizes the properties of some fluorinated compounds relevant to material science:
| Compound/Material Class | Key Properties | Potential Applications |
| Fluoropolymers | High thermal stability, chemical inertness, low surface energy | Coatings, seals, membranes, optical fibers numberanalytics.com |
| Fluorinated Ionic Liquids | Low melting point, high thermal stability, wide electrochemical windows | Solvents in electrochemistry, extraction, and catalysis man.ac.uk |
| Fluorinated Ethers | Thermally and chemically stable, good low-temperature properties | Lubricants, heat carriers, inert solvents sibran.ru |
Advanced Methodologies for Synthesis and Characterization
The development of efficient and scalable synthetic routes to this compound and its derivatives is crucial for enabling its exploration in various research fields. While standard ether and ester synthesis methods are likely applicable, the development of more advanced, catalytic, and stereoselective methods would be highly beneficial. For instance, novel catalytic systems for the coupling of difluorophenols with butyrate (B1204436) precursors could streamline the synthesis and allow for the creation of a diverse library of analogs.
The characterization of such compounds relies on a suite of analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for confirming the structure and purity of the molecule. researchgate.net Mass spectrometry provides accurate molecular weight information, and crystallographic techniques can be used to determine the three-dimensional structure of the compound in its solid state. mdpi.com The development of new analytical methods for the rapid and sensitive detection of fluorinated compounds in biological and environmental samples would also be a valuable contribution.
A summary of common characterization techniques for substituted phenoxy derivatives is provided in the table below:
| Technique | Information Provided |
| ¹H, ¹³C, ¹⁹F NMR | Structural elucidation, purity assessment researchgate.net |
| Mass Spectrometry | Molecular weight, fragmentation pattern |
| X-ray Crystallography | 3D molecular structure in the solid state mdpi.com |
| FT-IR Spectroscopy | Presence of functional groups |
| UV-Vis Spectroscopy | Electronic transitions, chromophores researchgate.net |
Identification of New In Vitro Biological Targets and Pathways
A key area of future research for this compound is the systematic screening for its biological activity and the identification of its molecular targets. High-throughput screening (HTS) campaigns against large panels of enzymes and receptors could reveal novel biological activities. For example, derivatives of phenoxyisobutyric acid have been shown to act as modulators of peroxisome proliferator-activated receptors (PPARs), which are key regulators of lipid and glucose metabolism. nih.gov
Furthermore, studies on fluorinated compounds have shown that fluorine substitution can significantly impact biological activity and pathway engagement. For example, fluorinated plant activators were found to induce both systemic acquired resistance (SAR) and induced systemic resistance (ISR) pathways in plants, with the fluorinated versions showing superior activity. nih.gov This suggests that the difluoro-substituents in this compound could lead to unique interactions with biological pathways.
The following table presents examples of biological targets for phenoxy acid derivatives:
| Compound Class | Biological Target | Associated Pathway/Function | Reference |
| Phenoxybutanoic acid derivatives | Endothelin Receptors (ETA) | Cardiovascular regulation, vasoconstriction | nih.gov |
| Phenoxyisobutyric acid derivatives | Peroxisome Proliferator-Activated Receptors (PPARs) | Lipid and glucose metabolism | nih.gov |
| 5-acetamido-2-hydroxy benzoic acid derivatives | Cyclooxygenase 2 (COX-2) | Inflammation and pain | mdpi.com |
Integration with Artificial Intelligence and Machine Learning for Predictive Research
Uncharted Areas of Chemical Reactivity and Transformations
The chemical reactivity of this compound also presents avenues for exploration. The presence of the difluorophenoxy group can influence the reactivity of the aromatic ring and the ether linkage. Investigating the transformation of this compound under various reaction conditions could lead to the discovery of novel chemical reactions and synthetic methodologies.
For example, the selective activation of a single C-F bond in a difluoro-group is a significant challenge in organic chemistry but offers a powerful method for creating new stereogenic centers. researchgate.net Exploring the reactivity of the difluorophenoxy group in this compound towards transition metal catalysts could lead to new cross-coupling reactions or C-H functionalization strategies. The ester group also provides a site for various transformations, allowing for the synthesis of a wide range of derivatives, including amides, carboxylic acids, and other esters, each with potentially unique properties and applications.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Ethyl 4-(3,4-difluoro-phenoxy)butanoate, and how can reaction efficiency be monitored?
- Answer : A common method involves esterification of 4-(3,4-difluoro-phenoxy)butanoic acid with ethanol under acidic catalysis (e.g., H₂SO₄). Reflux conditions (e.g., 8 hours in MeOH with H₂SO₄) are typical for ester formation . Efficiency can be monitored via TLC (e.g., 10% ethyl acetate in hexanes, Rf ~0.57) or LCMS to track reactant consumption and product formation .
Q. How can researchers confirm the structural integrity of this compound?
- Answer : Use a combination of spectroscopic techniques:
- ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–7.2 ppm for difluorophenoxy) and ester carbonyl (δ ~170 ppm).
- HRMS : Verify molecular ion ([M+H]⁺) matching C₁₂H₁₃F₂O₃ (calc. 261.0778).
- IR : Confirm ester C=O stretch (~1740 cm⁻¹) and C-F bonds (~1200 cm⁻¹) .
Q. What are the key challenges in achieving high purity, and how are they addressed?
- Answer : Common impurities include unreacted acid or side products from fluorophenoxy coupling. Purification via column chromatography (silica gel, gradient elution) or recrystallization (e.g., ethyl acetate/hexanes) is effective. LCMS with UV detection (e.g., 300 nm) ensures ≥95% purity .
Advanced Research Questions
Q. How do substituents on the phenoxy group (e.g., 3,4-difluoro vs. 2,4,5-trifluoro) influence physicochemical properties?
- Answer : Fluorine substitution increases lipophilicity (logP) and affects boiling points (e.g., 290°C for trifluoro analogs vs. ~260°C for difluoro derivatives). Density functional theory (DFT) calculations can predict electronic effects on reactivity .
Q. What strategies optimize catalytic systems for coupling reactions involving fluorinated phenoxy groups?
- Answer : Palladium catalysts (e.g., Pd(PPh₃)₄) with ligands (XPhos) enhance Suzuki-Miyaura couplings for aryl-ether formation. Solvent selection (e.g., DMF for polar intermediates) and microwave-assisted heating reduce reaction times .
Q. How can contradictory yield data from different synthesis protocols be resolved?
- Answer : Systematic parameter screening (temperature, catalyst loading, solvent polarity) using design of experiments (DoE) identifies optimal conditions. For example, H₂SO₄ vs. p-toluenesulfonic acid may alter esterification yields by 10–15% due to acidity differences .
Q. What methodologies assess the compound’s stability under varying pH and temperature conditions?
- Answer : Accelerated stability studies:
- Acidic/basic hydrolysis : Monitor degradation (HPLC) at pH 1–14 (37°C, 24–72 hours).
- Thermal stability : TGA/DSC analysis (25–300°C) identifies decomposition thresholds .
Q. How is this compound utilized in medicinal chemistry intermediates?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
